molecular formula C10H6N4O2 B11887852 [1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid

[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid

Cat. No.: B11887852
M. Wt: 214.18 g/mol
InChI Key: PDNLRZNWIWCQNK-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the triazoloquinoxaline family, known for its potential antiviral, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid typically involves the condensation of o-phenylenediamine with dicarbonyl compounds, followed by cyclization. One common method includes the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization using an oxidation-reduction mechanism with chloranil . Another approach involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chloranil

    Reducing Agents: Sodium borohydride

    Substitution Reagents: Amines, triazole-2-thiol

Major Products

The major products formed from these reactions include various substituted derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, which exhibit enhanced biological activities .

Scientific Research Applications

[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid involves its ability to intercalate DNA, thereby disrupting the replication process in cancer cells. This compound has been shown to upregulate pro-apoptotic proteins like BAX and caspase-3 and -9, while downregulating the pro-oncogenic Bcl-2 protein . These actions lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid stands out due to its unique combination of a triazole and quinoxaline ring system, which enhances its biological activity. Its ability to intercalate DNA and induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C10H6N4O2

Molecular Weight

214.18 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid

InChI

InChI=1S/C10H6N4O2/c15-10(16)9-13-12-8-5-11-6-3-1-2-4-7(6)14(8)9/h1-5H,(H,15,16)

InChI Key

PDNLRZNWIWCQNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NN=C(N23)C(=O)O

Origin of Product

United States

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